An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-4-(pyridin-3-YL)piperazine
An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-4-(pyridin-3-YL)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-Methyl-4-(pyridin-3-YL)piperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into the compound's synthesis, physicochemical characteristics, spectroscopic profile, and reactivity. By synthesizing theoretical knowledge with practical insights, this guide aims to equip researchers with the essential information required for the effective handling, characterization, and utilization of this important molecular scaffold.
Introduction: The Significance of the Pyridylpiperazine Moiety
The pyridylpiperazine scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active molecules and approved pharmaceuticals. The pyridine ring, an electron-deficient aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. The piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms, often imparts favorable pharmacokinetic properties to a molecule, such as improved aqueous solubility and the ability to modulate basicity.
1-Methyl-4-(pyridin-3-YL)piperazine combines these two key pharmacophores, making it a valuable building block in the design of novel therapeutic agents, particularly those targeting the central nervous system (CNS). The tertiary amine of the methylpiperazine group and the pyridine nitrogen introduce basic centers, influencing the compound's ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular Structure:
Caption: Chemical structure of 1-Methyl-4-(pyridin-3-YL)piperazine.
Synthesis and Purification
The synthesis of 1-Methyl-4-(pyridin-3-YL)piperazine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a transition-metal-catalyzed cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr) Pathway
This is a common and straightforward method for the synthesis of arylpiperazines. The reaction involves the displacement of a suitable leaving group (typically a halide) from the pyridine ring by the secondary amine of 1-methylpiperazine.
Reaction Scheme:
Caption: General scheme for the SNAr synthesis of 1-Methyl-4-(pyridin-3-YL)piperazine.
Experimental Protocol (Illustrative):
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Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromopyridine (1.0 eq), 1-methylpiperazine (1.2 eq), and a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 eq), to the reaction mixture. The base is crucial for scavenging the hydrohalic acid byproduct.
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Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 1-Methyl-4-(pyridin-3-YL)piperazine.
Buchwald-Hartwig Amination
For less reactive aryl halides or for achieving higher yields under milder conditions, the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction is a powerful alternative.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Experimental Protocol (Illustrative):
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Inert Atmosphere: Set up a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
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Reagent Addition: To the vessel, add 3-bromopyridine (1.0 eq), 1-methylpiperazine (1.2 eq), a palladium catalyst such as Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base like sodium tert-butoxide (NaOtBu).
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Solvent: Add an anhydrous aprotic solvent, such as toluene or dioxane.
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Reaction Conditions: Heat the mixture, typically between 80 and 110 °C, until the starting material is consumed as monitored by TLC or LC-MS.
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Work-up and Purification: The work-up and purification procedure is similar to that of the SNAr method.
Physicochemical Properties
| Property | Predicted/Estimated Value | Remarks |
| Molecular Formula | C10H15N3 | |
| Molecular Weight | 177.25 g/mol | |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar arylpiperazines. |
| Boiling Point | > 250 °C | Estimated based on analogs. |
| Melting Point | Not available | Likely a low melting solid or oil. |
| pKa | pKa1 ≈ 8.5-9.5 (piperazine N), pKa2 ≈ 4.5-5.5 (pyridine N) | Estimated based on pKa values of 1-methylpiperazine and pyridine.[1][2] The piperazine nitrogen is more basic. |
| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, chloroform, DMSO, DMF). Limited solubility in non-polar solvents like hexanes. Expected to have some water solubility, especially at acidic pH due to protonation. | The presence of the piperazine ring generally enhances aqueous solubility compared to more lipophilic analogs.[1] |
| LogP | 1.5 - 2.5 | Estimated value, indicating moderate lipophilicity. |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 1-Methyl-4-(pyridin-3-YL)piperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule.
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1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyridine ring, the methylene protons of the piperazine ring, and the methyl protons.
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Pyridine Protons: Expect complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The proton at the 2-position of the pyridine ring will likely be the most downfield.
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Piperazine Protons: Two sets of multiplets are expected for the piperazine ring protons, typically in the range of δ 2.5-3.5 ppm. The protons adjacent to the pyridine ring will be more deshielded.
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Methyl Protons: A singlet corresponding to the three methyl protons will appear upfield, likely around δ 2.2-2.4 ppm.
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13C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms.
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Pyridine Carbons: Aromatic carbons will resonate in the δ 120-150 ppm region.
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Piperazine Carbons: The methylene carbons of the piperazine ring will appear in the aliphatic region, typically between δ 45-55 ppm.
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Methyl Carbon: The methyl carbon will give a signal in the upfield region, around δ 45-50 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
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C-H stretching (aromatic): Look for peaks just above 3000 cm-1.
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C-H stretching (aliphatic): Peaks in the range of 2800-3000 cm-1 will correspond to the C-H bonds of the piperazine and methyl groups.
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C=N and C=C stretching (aromatic): Characteristic absorptions for the pyridine ring will be observed in the 1400-1600 cm-1 region.
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C-N stretching: These vibrations will appear in the fingerprint region, typically between 1000-1300 cm-1.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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Molecular Ion Peak (M+): In an electron ionization (EI) mass spectrum, the molecular ion peak should be observed at m/z = 177.
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Fragmentation Pattern: The molecule is expected to fragment at the C-N bonds of the piperazine ring. Common fragments would include the loss of the methyl group (m/z = 162) and cleavage of the piperazine ring, leading to characteristic ions.[3]
Chemical Reactivity
The reactivity of 1-Methyl-4-(pyridin-3-YL)piperazine is governed by the chemical nature of its constituent rings.
Basicity and Salt Formation
The molecule possesses two basic nitrogen centers: the tertiary amine in the piperazine ring and the nitrogen in the pyridine ring. The piperazine nitrogen is generally more basic than the pyridine nitrogen. The compound will readily react with acids to form salts, which are often crystalline and have higher water solubility.
Reactivity of the Pyridine Ring
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Electrophilic Aromatic Substitution: The pyridine ring is electron-deficient and therefore generally unreactive towards electrophilic aromatic substitution. If forced, substitution would be expected to occur at the 3- and 5-positions relative to the piperazine substituent.
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Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic aromatic substitution if a good leaving group is present at the 2-, 4-, or 6-positions.
Reactivity of the Piperazine Ring
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N-Alkylation and N-Acylation: The secondary amine of the piperazine moiety (if the methyl group were absent) would be susceptible to alkylation and acylation. In the case of 1-Methyl-4-(pyridin-3-YL)piperazine, the tertiary amine can be quaternized with strong alkylating agents.
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Oxidation: The tertiary amine can be oxidized to the corresponding N-oxide.
Analytical Methods for Purity Determination
Ensuring the purity of 1-Methyl-4-(pyridin-3-YL)piperazine is critical for its use in research and development.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a widely used technique for assessing the purity of arylpiperazine compounds.[4]
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Column: A C18 column is typically used.
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Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
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Detection: UV detection at a wavelength where the pyridine ring absorbs (around 254 nm) is suitable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for both separation and identification of volatile and thermally stable compounds like 1-Methyl-4-(pyridin-3-YL)piperazine.[5]
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Column: A non-polar or moderately polar capillary column is appropriate.
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Carrier Gas: Helium is typically used.
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Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative data.
Safety and Handling
While specific toxicity data for 1-Methyl-4-(pyridin-3-YL)piperazine is not available, compounds of this class should be handled with care in a well-ventilated laboratory.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Inhalation: Avoid inhaling vapors or dust.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Methyl-4-(pyridin-3-YL)piperazine is a versatile chemical entity with significant potential in the field of drug discovery. Its synthesis can be readily achieved through established synthetic methodologies. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is paramount for its successful application in the design and development of novel therapeutic agents. This guide provides a foundational understanding of these key chemical properties, serving as a valuable resource for researchers in the pharmaceutical sciences.
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